Isoimperatorin

Descripción general

Descripción

La isoimperatorina es una furanocumarina natural, una clase de compuestos orgánicos conocidos por sus diversas actividades biológicas. Se aísla principalmente de plantas como Angelica dahurica y Angelica koreana . La isoimperatorina ha sido estudiada por sus diversas propiedades farmacológicas, incluyendo efectos antiinflamatorios, antibacterianos, antitumorales y antioxidantes .

Aplicaciones Científicas De Investigación

La isoimperatorina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de la isoimperatorina implica su interacción con objetivos moleculares y vías específicas. Se ha demostrado que la isoimperatorina inhibe la vía de señalización del receptor 2 del factor de crecimiento endotelial vascular (VEGFR2), que juega un papel crucial en la angiogénesis . Además, la isoimperatorina modula la expresión de genes involucrados en vías inflamatorias y metabólicas . También interactúa con proteínas que regulan el crecimiento y la supervivencia celular, contribuyendo a sus efectos antitumorales y antiinflamatorios .

Análisis Bioquímico

Biochemical Properties

Isoimperatorin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of c-Myc and Sirtuin 1 (SIRT1) signaling pathways, which are critical in regulating cell proliferation and apoptosis . The compound also affects the expression of cyclin D1, cyclin E1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression . These interactions highlight the potential of this compound as a therapeutic agent in cancer treatment.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In hepatocellular carcinoma (HCC) cells, this compound induces apoptosis by increasing the subG1 apoptotic portion and abrogating the expression of pro-poly-ADP ribose polymerase (pro-PARP) and pro-caspase 3 . Additionally, this compound influences cell signaling pathways by reducing the expression and binding of c-Myc and SIRT1 . These effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, underscore the compound’s potential in cancer therapy.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits the activity of c-Myc and SIRT1, leading to the induction of apoptosis in cancer cells . The compound also disrupts the stability of c-Myc by inhibiting its expression and binding, which is critical for its role in cell proliferation . Furthermore, this compound affects the expression of G1 phase arrest-related proteins, such as p21, cyclin D1, and cyclin E1, thereby inhibiting cell cycle progression . These molecular interactions highlight the compound’s potential as a targeted therapy for cancer.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound remains active for up to 48 hours, primarily inducing early cellular apoptosis The compound’s stability and degradation over time are crucial factors in its long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound induces apoptosis in a dose-dependent manner, with higher doses leading to increased apoptotic activity . It is essential to consider potential toxic or adverse effects at high doses. Research has shown that this compound can cause toxicity in animal models at elevated concentrations, highlighting the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized through the shikimic acid pathway, similar to other furanocoumarins this compound’s effects on metabolic flux and metabolite levels are critical for understanding its pharmacokinetics and pharmacodynamics

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications These localization mechanisms are vital for the compound’s interactions with biomolecules and its overall therapeutic potential

Métodos De Preparación

La isoimperatorina se puede aislar de fuentes naturales utilizando cromatografía contracorriente de alta velocidad (HSCCC). Este método involucra un sistema de disolventes de dos fases compuesto por n-hexano, acetato de etilo, metanol y agua en proporciones de volumen específicas . El proceso produce isoimperatorina con alta pureza, haciéndola adecuada para futuras investigaciones y aplicaciones.

Análisis De Reacciones Químicas

La isoimperatorina experimenta diversas reacciones químicas, incluyendo:

Oxidación: La isoimperatorina se puede oxidar para formar diferentes productos dependiendo de los reactivos y las condiciones utilizadas.

Reducción: Las reacciones de reducción pueden modificar la estructura de la furanocumarina, alterando potencialmente su actividad biológica.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Comparación Con Compuestos Similares

La isoimperatorina es estructuralmente similar a otras furanocumarinas como la imperatorina y la oxypeucedanina . La isoimperatorina exhibe actividades biológicas únicas que la distinguen de estos compuestos. Por ejemplo, se ha demostrado que la isoimperatorina tiene efectos antiinflamatorios y antitumorales más fuertes en comparación con la imperatorina . Las propiedades únicas de la isoimperatorina la convierten en un compuesto valioso para diversas aplicaciones científicas y médicas.

Compuestos Similares

- Imperatorina

- Oxypeucedanina

- Bergapten

- Xanthotoxol

- Byakangelicin

Propiedades

IUPAC Name |

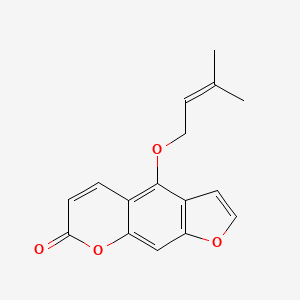

4-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-10(2)5-7-19-16-11-3-4-15(17)20-14(11)9-13-12(16)6-8-18-13/h3-6,8-9H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWDEVSBEKYORK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197460 | |

| Record name | Isoimperatorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Off-white, light brown solid | |

CAS No. |

482-45-1 | |

| Record name | Isoimperatorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoimperatorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoimperatorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOIMPERATORIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOIMPERATORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZMV066080 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoimperatorin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

98-100 °C | |

| Record name | Isoimperatorin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Isoimperatorin exert its anti-cancer effects?

A1: this compound exhibits anti-cancer activity through multiple mechanisms:

- Induction of Apoptosis: this compound has been shown to induce apoptosis in various cancer cell lines, including SGC-7901 gastric cancer cells [], H1299 lung cancer cells [], and CNE2 nasopharyngeal carcinoma cells []. This apoptotic effect is mediated through the regulation of key apoptotic proteins like Bax, Bcl-2, caspase-3, caspase-8, and caspase-9 [, ].

- Cell Cycle Arrest: Treatment with this compound can lead to cell cycle arrest in the G1 phase, as observed in DU145 prostate cancer cells []. This arrest is linked to the altered expression of cell cycle regulators like cyclin D1, cyclin E1, CDK2, CDK4, CDK6, and p21 [].

- Inhibition of c-Myc and SIRT1 Signaling: this compound has demonstrated the ability to suppress the expression and interaction of c-Myc and Sirtuin 1 (SIRT1), suggesting their involvement in the compound's anti-tumor activity in hepatocellular carcinomas [].

Q2: How does this compound contribute to the treatment of periodontitis?

A2: this compound shows promise in alleviating periodontitis through:

- Reduction of Oxidative Stress: It mitigates oxidative stress in periodontal membrane cells [].

- Anti-inflammatory Effects: this compound diminishes the secretion of pro-inflammatory factors in periodontal membrane cells and hinders receptor activator for nuclear factor-κB ligand (RANKL)-induced osteoclast differentiation [].

- Downregulation of ERK1/2 and NF-κB Pathways: this compound suppresses the activation of ERK1/2 and NF-κB pathways, contributing to its anti-inflammatory effects in periodontitis [].

Q3: What role does this compound play in adipocyte differentiation?

A3: this compound has been shown to enhance 3T3-L1 preadipocyte differentiation through:

- Upregulation of PPARγ and C/EBPα: this compound promotes adipogenesis by significantly increasing the mRNA and protein expression of key adipogenic transcription factors, peroxisome proliferator-activated receptor-γ (PPARγ), and CCAAT enhancer binding protein-α (C/EBPα) [].

- Activation of Akt Signaling Pathway: The underlying mechanism of this compound's effect on adipogenesis likely involves the activation of the Akt signaling pathway [].

Q4: How does this compound interact with Human Serum Albumin (HSA)?

A4: this compound binds to HSA primarily through hydrophobic interactions []. This binding leads to:

- Fluorescence Quenching: this compound quenches the intrinsic fluorescence of HSA via a static mechanism [, ].

- Conformational Changes: Binding of this compound to HSA induces conformational changes in the protein structure [, ].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C16H14O4, and its molecular weight is 270.28 g/mol.

Q6: What spectroscopic techniques are used to characterize this compound?

A6: Various spectroscopic techniques are employed for the characterization of this compound:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are routinely used to elucidate the structure of this compound [, ].

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with techniques like fast atom bombardment (FAB), is used to determine the exact mass and fragmentation pattern of this compound [].

- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in this compound [].

Q7: What is known about the stability of this compound?

A7: this compound can exist in different polymorphic forms, each with distinct stability profiles. A new polymorph, Form II, has been discovered with different crystal structures and thermal properties compared to the previously known Form I []. This highlights the importance of controlling crystallization conditions to obtain the desired polymorph with optimal stability.

Q8: Does this compound possess any known catalytic properties?

A8: While this compound exhibits various biological activities, its direct catalytic properties have not been extensively explored in the provided research papers. Further investigation is required to determine its potential as a catalyst.

Q9: Have computational methods been used to study this compound?

A9: Yes, computational chemistry techniques have been employed in this compound research:

- Molecular Docking: This approach has been used to simulate the interaction between this compound and target proteins, such as neuraminidase in influenza A virus [] and urease [], to understand the binding modes and affinities.

Q10: How does the structure of this compound relate to its biological activity?

A10: Research suggests that the 3-methylbut-2-enyloxy group in the coumarin nucleus of this compound plays a crucial role in its interactions with proteins like bovine serum albumin (BSA) []. Comparing this compound with its isomer, Imperatorin, reveals that the position of this group influences the binding strength, with Imperatorin exhibiting stronger interactions with BSA [].

Q11: Are there any specific formulation strategies to enhance this compound's bioavailability?

A11: One study explored the use of hydroxypropyl-beta-cyclodextrin (HP-beta-CD) to form inclusion complexes with this compound []. This approach significantly increased the solubility of this compound, indicating its potential in improving bioavailability [].

Q12: What are the pharmacokinetic properties of this compound?

A12: Pharmacokinetic studies in rats after oral administration of this compound revealed that it is absorbed with a Tmax of 1.6 hours and reaches a maximum concentration (Cmax) of 15.842 mg/L in the serum []. The compound exhibits a half-life (t1/2) of 5.1 hours and is eliminated primarily through metabolism [].

Q13: How do coumarin constituents in Angelica dahurica affect docetaxel pharmacokinetics?

A13: Co-administration of this compound, Imperatorin, and oxypeucedanin, coumarin constituents found in Angelica dahurica, with docetaxel significantly alters the pharmacokinetic profile of docetaxel. These constituents notably enhance the area under the curve (AUC) and Cmax of docetaxel, suggesting a positive impact on docetaxel bioavailability. This effect is most pronounced with oxypeucedanin, followed by this compound and Imperatorin [].

Q14: Has the efficacy of this compound been evaluated in animal models of disease?

A14: Yes, the therapeutic potential of this compound has been assessed in various animal models:

- Colitis: In a rat model of acetic acid-induced colitis, this compound demonstrated significant protective effects against colonic damage. It effectively reduced myeloperoxidase activity, a marker of neutrophil infiltration, and suppressed the production of pro-inflammatory cytokines like TNF-α and IL-1β [].

- Gastric Ulcers: this compound exhibited significant anti-ulcer activity in different rat models of gastric ulcers, including ethanol-, indomethacin-, and pylorus ligation-induced ulcers []. It provided substantial protection against ulcer formation and promoted healing, indicating its potential as a therapeutic agent for ulcers [].

Q15: What analytical methods are commonly used to determine this compound levels?

A15: Several analytical techniques are employed for this compound quantification:

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) detection, is widely used to quantify this compound in various matrices, including plant materials [, , , , , , , ], pharmaceutical formulations [, , , , ], and biological samples [, ].

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers a sensitive and selective approach for the determination of this compound in plant materials like Angelica dahurica [].

- Thin-Layer Chromatography (TLC): TLC, combined with scanning densitometry, provides a rapid and cost-effective method for quantifying this compound in plant samples like Exocarpium citri grandis [].

- Quantitative 1H Nuclear Magnetic Resonance (1H-qNMR): This technique provides a rapid and accurate method for the simultaneous determination of this compound along with other coumarins, like osthole and columbianadin, in plant materials like Angelicae Pubescentis Radix [].

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound, often in complex biological matrices like rat plasma [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.